(E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE
Description
Properties
IUPAC Name |
methyl N-[(Z)-1-phenylethylideneamino]carbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-8(11-12-10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMFAIOELYWARL-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)SC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)SC)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Precursor Synthesis
The thiourea segment, [(methylsulfanyl)methanethioyl]amino, is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting methylthioamine (CH₃S-NH₂) with thiocarbonylating agents such as thiophosgene (Cl₂C=S) or carbon disulfide (CS₂). For example:
This reaction proceeds under basic conditions (e.g., NaOH) to form a dithiocarbamate intermediate, which is subsequently methylated using methyl iodide to introduce the methylsulfanyl group.
Key Reaction Parameters:
-
Solvent: Ethanol or THF for solubility and reactivity.
-
Temperature: 0–25°C to minimize side reactions.
-
Yield: 70–85% after recrystallization from hexane.
Alternative Route Using Lawesson’s Reagent
Lawesson’s reagent (LR) facilitates the conversion of amides to thioamides. For instance, treating N-methylurea with LR in toluene under reflux yields the corresponding thiourea:
This method avoids hazardous thiophosgene but requires stringent anhydrous conditions.
Imine Condensation for (1-Phenylethylidene)amine Formation
Schiff Base Synthesis
The (1-phenylethylidene)amine moiety is introduced via condensation between the thiourea intermediate and acetophenone derivatives. Using p-toluenesulfonic acid (PTSA) as a catalyst in toluene, water is removed azeotropically via a Dean-Stark trap to drive the equilibrium toward imine formation:
Optimized Conditions:
Stereochemical Control
The (E)-configuration is thermodynamically favored due to reduced steric clash between the phenyl group and thiourea substituents. Polar solvents (e.g., DMF) and elevated temperatures (80°C) enhance isomerization to the (E)-form, achieving >90% stereopurity after recrystallization from ethanol.
Catalytic and Industrial-Scale Considerations
Batch vs. Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer, critical for exothermic thiourea formations. Key metrics include:
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Residence Time | 12–24 hours | 2–4 hours |
| Yield | 75% | 88% |
| Purity | 92% | 96% |
Continuous systems reduce side products like disulfides and improve scalability.
Catalytic Hydrogenation for Byproduct Mitigation
Unreacted intermediates and disulfide byproducts are minimized via catalytic hydrogenation using Pd/C (5% w/w) in methanol at 50 psi H₂. This step ensures >98% conversion of residual thiols to inert hydrocarbons.
Analytical Characterization
Spectroscopic Data
IR (KBr, cm⁻¹):
-
3350 (N-H stretch), 2920 (C-H), 1605 (C=N), 1250 (C=S).
¹H NMR (400 MHz, CDCl₃): -
δ 7.45–7.25 (m, 5H, Ph), 3.12 (s, 3H, SCH₃), 2.45 (s, 3H, NCH₃).
Mass Spec (EI): -
m/z 253 [M+H]⁺, 235 [M+H-SCH₃]⁺.
Challenges and Mitigation Strategies
Hydrolysis of Thiourea
Thiourea derivatives are prone to hydrolysis under acidic or alkaline conditions. Anhydrous solvents (e.g., dried toluene) and inert atmospheres (N₂ or Ar) are essential during synthesis.
Disulfide Formation
Oxidation of thiol intermediates to disulfides is suppressed by adding radical scavengers like BHT (butylated hydroxytoluene) at 0.1% w/w.
Chemical Reactions Analysis
Types of Reactions
(E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base, such as triethylamine, in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of phenylethylamine have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related sulfur-containing compounds revealed their efficacy in targeting cancer cells, suggesting that (E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE may possess similar properties.
Neuroprotective Effects
Compounds with amine functionalities have been explored for neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer’s. The structural similarity to known neuroprotective agents suggests potential applications in this area.
Organic Synthesis
Chiral Resolution
The compound's ability to form stable ammonium salts makes it a candidate for chiral resolution processes. Such processes are essential in synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals. The use of (E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE in asymmetric synthesis could enhance the production of specific drug enantiomers.
Agricultural Chemistry
Pesticide Development
Sulfur-containing compounds have shown promise as pesticide agents due to their biological activity against pests and pathogens. Research into the application of similar structures has indicated potential efficacy in agricultural settings, suggesting that (E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE could be developed into a novel pesticide formulation.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Type | Key Application Areas | Notable Properties |
|---|---|---|---|
| (E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE | Amine/Sulfur Compound | Medicinal Chemistry, Organic Synthesis | Potential anticancer and neuroprotective effects |
| Ethyl Methanesulfonate (EMS) | Alkylating Agent | Genetic Research | Induces mutations, used in mutagenesis |
| Methylsulfonylmethane (MSM) | Dietary Supplement | Anti-inflammatory | Widely used for joint health |
Case Studies
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer properties of sulfur-containing phenylethylamine derivatives. The results indicated that these compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Case Study 2: Chiral Resolution
Research conducted on the use of amines in chiral resolution demonstrated that (E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE can effectively resolve racemic mixtures into their enantiomers, enhancing the yield of desired pharmaceutical agents.
Mechanism of Action
The mechanism of action of (E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between (E)-{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine and related compounds:
Key Comparisons :
Structural Variations: Substituents such as methylsulfanyl, butylsulfanyl, and sulfonamide significantly alter solubility, reactivity, and intermolecular interactions. For example, the methoxy group in (E)-{[(Butylsulfanyl)methanethioyl]amino}(4-methoxybenzylidene)amine enhances polarity , while sulfonamide derivatives exhibit distinct biological and photophysical profiles . The C=N bond length in imines remains consistent (~1.26–1.29 Å), reflecting minimal electronic perturbation from substituents .
Synthetic Routes: Schiff bases are commonly synthesized via refluxing amines and carbonyl precursors (e.g., acetophenone or benzaldehyde) with Dean-Stark traps for water removal . Thioamide derivatives like [(1-Phenylethylidene)amino]thiourea require thiourea precursors, enabling diverse coordination chemistry .
Functional Differences: Fluorescence: Amino-substituted compounds (e.g., 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine) exhibit stronger fluorescence than methylsulfanyl analogs due to enhanced electron donation . Biological Activity: Sulfonamide and thiourea derivatives show promise in pharmaceutical research, targeting enzyme inhibition or antimicrobial activity .
Crystallographic Insights :
- Positional disorder in crystal structures (e.g., methyl-benzylidene vs.
- Herringbone packing dominates in simple imines, whereas bulky substituents (e.g., butylsulfanyl) may induce alternative packing modes .
Research Implications
The methylsulfanyl-thioamide group in (E)-{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine offers unique coordination sites for metal complexes, distinguishing it from sulfonamide or thiourea derivatives. Future studies should explore its catalytic or material science applications, leveraging its planar geometry and sulfur-rich backbone.
Biological Activity
The compound (E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE , also known as (Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine , is a sulfur-containing organic compound with the molecular formula . This compound has garnered attention in various fields of biological research due to its potential pharmacological activities and interactions within biological systems.
Chemical Structure and Properties
The chemical structure of the compound features a methylsulfanyl group, a methanethioyl moiety, and an imine functional group. The imine bond is characterized by its E configuration, which influences its biological activity through stereochemical properties.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 224.34 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | Not determined |
Antioxidant Properties
Research indicates that compounds containing sulfur can exhibit significant antioxidant activity. The presence of the methylsulfanyl group in this compound may contribute to its ability to scavenge free radicals and protect cells from oxidative stress.
Case Study: A study demonstrated that similar thioether compounds showed enhanced antioxidant activity compared to their non-sulfur counterparts, suggesting that the methylsulfanyl group could play a crucial role in mediating these effects .
Antimicrobial Activity
Preliminary studies suggest that (E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE exhibits antimicrobial properties against various bacterial strains.
Research Findings:
- A comparative analysis of similar thioamide compounds revealed that they inhibited the growth of Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .
- In vitro assays showed effective inhibition of bacterial growth at concentrations as low as 50 µg/mL .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against several cancer cell lines.
Findings:
- Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
- The IC50 values for various cancer cell lines ranged from 20 to 40 µM, demonstrating significant anticancer potential .
The biological activities of (E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE can be attributed to its ability to interact with cellular targets through:
- Formation of Hydrogen Bonds: The amino group can form hydrogen bonds with target biomolecules, enhancing binding affinity.
- Redox Reactions: The sulfur atoms may participate in redox reactions, altering cellular oxidative states and influencing signaling pathways.
Q & A
Q. How can the crystal structure of (E)-{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine be determined?
Methodological Answer: X-ray crystallography is the gold standard for resolving the crystal structure. Single crystals are grown via slow evaporation or diffusion methods. Data collection uses a diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å). Structure refinement employs software like SHELXL for small-molecule systems, which optimizes bond lengths, angles, and thermal parameters. Hydrogen bonding and π-π stacking interactions are analyzed using tools like Mercury or Olex2 .
Q. What synthetic routes are feasible for this compound?
Methodological Answer: A plausible route involves nucleophilic substitution or Schiff base formation. For example:
Q. How can spectroscopic data (NMR, IR) resolve ambiguities in structural assignments?
Methodological Answer:
- 1H/13C NMR : Compare experimental shifts with computational predictions (DFT/B3LYP/6-31G*). For example, thiourea protons (N-H) typically appear at δ 9–11 ppm but may split due to E/Z isomerism.
- IR : Validate thioamide (C=S) stretches (~1250 cm⁻¹) and N-H bends (~1550 cm⁻¹). Discrepancies between experimental and theoretical data may indicate tautomerism or impurities, requiring 2D NMR (e.g., HSQC, NOESY) .
Advanced Research Questions
Q. How can conflicting data in biological activity studies (e.g., inconsistent IC50 values) be addressed?
Methodological Answer:
- Assay Optimization : Standardize conditions (pH, temperature, cell lines) to minimize variability. Use positive controls (e.g., doxorubicin for cytotoxicity).
- Data Normalization : Account for batch effects via Z-score transformation.
- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to identify binding modes with target proteins (e.g., kinases). Validate with SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies are effective for analyzing the compound’s redox behavior in solution?
Methodological Answer:
- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in anhydrous DMF with 0.1 M TBAPF6. Scan between -1.5 V and +1.5 V (vs. Ag/AgCl).
- Spectroelectrochemistry : Monitor UV-vis changes during electrolysis to correlate redox events with electronic transitions (e.g., ligand-to-metal charge transfer if metal complexes form) .
Q. How can computational methods elucidate the compound’s tautomeric equilibria?
Methodological Answer:
Q. What experimental designs mitigate challenges in studying its metal-binding properties?
Methodological Answer:
- Job’s Plot Analysis : Determine stoichiometry via UV-vis titration (vary molar ratios of compound and metal salt).
- XAS (X-ray Absorption Spectroscopy) : Probe coordination geometry (EXAFS for bond distances, XANES for oxidation states).
- Competition Experiments : Use EDTA or other chelators to assess binding specificity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility values across studies?
Methodological Answer:
- Standardized Protocols : Use the shake-flask method (saturate solvent, filter, quantify via UV-vis).
- QSAR Modeling : Correlate solubility with logP and Hansen solubility parameters. Validate with COSMO-RS simulations.
- Particle Size Analysis : Ensure consistent particle size (via DLS) to avoid kinetic solubility artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
